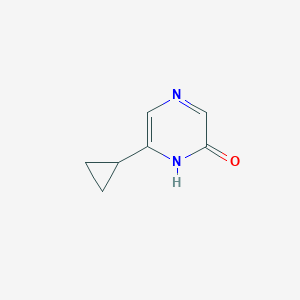

6-Cyclopropyl-pyrazin-2-ol

Description

6-Cyclopropyl-pyrazin-2-ol (CAS 1159818-12-8) is a pyrazine derivative featuring a hydroxyl group at the 2-position and a cyclopropyl substituent at the 6-position of the pyrazine ring. Its molecular formula is C₇H₉N₃O, with an InChIKey UQBCQAIYCAGULC-UHFFFAOYSA-N and SMILES O=C1NC(=CN=C1C2CC2)N . The cyclopropyl group is hypothesized to enhance metabolic stability and modulate lipophilicity compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

6-cyclopropyl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-4-8-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZUAXBGWSFWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-pyrazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with 2,3-dichloropyrazine in the presence of a base, followed by hydrolysis to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-pyrazin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclopropyl-pyrazin-2-one.

Reduction: Formation of dihydro-6-cyclopropyl-pyrazin-2-ol.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

6-Cyclopropyl-pyrazin-2-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-pyrazin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 6-Cyclopropyl-pyrazin-2-ol with analogous pyrazine derivatives:

Physicochemical Properties

- Lipophilicity : The cyclopropyl group in This compound likely increases logP compared to Pyrazin-2-ol, improving membrane permeability .

- Hydrogen Bonding : The hydroxyl group in pyrazin-2-ol derivatives enhances solubility but may reduce metabolic stability compared to amine analogs (e.g., 6-Cyclopropyl-2-pyrazinamine) .

Research Findings and Limitations

- Patented Derivatives : –2 highlight cyclopropyl-containing pyrazines fused with imidazo-pyrrolo or triazolo moieties, suggesting superior target engagement compared to simpler analogs .

- Data Gaps: No direct pharmacological data for this compound are available in the provided evidence. Comparative efficacy or toxicity studies with analogs like Pyrazin-2-ol or hydroxyethyl-substituted derivatives () remain speculative.

Biological Activity

6-Cyclopropyl-pyrazin-2-ol is a compound of interest due to its unique structural features, including a cyclopropyl group and a hydroxyl group. These features contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound inhibits cancer cell proliferation in several cancer types, including colorectal and breast cancers. Its action is mediated through the inhibition of key signaling pathways involved in cell growth and survival .

Table 1: Summary of Biological Activities

Study 1: Antimicrobial Efficacy

A study conducted by BenchChem evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antibacterial properties.

Study 2: Anticancer Activity in Colorectal Cancer Cells

In a study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer effects of this compound on HT29 colon cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent against colorectal cancer .

Table 2: Case Study Results

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.